molecular formula C6H5O4- B1259844 (S)-5-oxo-2,5-dihydro-2-furylacetate

(S)-5-oxo-2,5-dihydro-2-furylacetate

Cat. No.: B1259844
M. Wt: 141.1 g/mol
InChI Key: HPEKPJGPWNSAAV-SCSAIBSYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-oxo-2,5-dihydro-2-furylacetate is conjugate base of (S)-5-oxo-2,5-dihydro-2-furylacetic acid. It is a conjugate base of a (S)-5-oxo-2,5-dihydro-2-furylacetic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : (S)-5-oxo-2,5-dihydro-2-furylacetate and its derivatives have been synthesized through various methods, including reactions of dicarbonyl compounds, ethyl oxaloacetate, and 6-substituted 3-ethoxy-6-hydroxy-2,4-hexadienoates, demonstrating the compound's versatility in organic synthesis (Cocker et al., 1971); (Kawano et al., 1995).

  • Chemical Transformations : Studies have explored the transformation of related compounds into other chemical structures, such as 4-hydroxy-2-alkylcyclopentenones, highlighting the compound's potential in creating diverse chemical structures (Shono et al., 1977).

Applications in Analytical Chemistry

  • NMR Spectroscopy Studies : The use of 13C NMR spectroscopy has been employed to study derivatives of this compound, particularly in steroids, providing insights into the chemical shifts and structural analysis of these compounds (Wray & Lang, 1975).

  • Reduction Products Identification : The reduction products of nitrofuran derivatives, closely related to this compound, have been identified and studied using various analytical methods, indicating the potential for similar studies on this compound itself (Tatsumi et al., 1976).

Biochemical Modulation and Drug Research

  • Biochemical Modulation in Cancer Therapy : Research on S-1, a novel oral anticancer drug containing components structurally similar to this compound, demonstrates the potential role of such compounds in the biochemical modulation of anticancer treatments (Sakata et al., 1998).

Properties

Molecular Formula

C6H5O4-

Molecular Weight

141.1 g/mol

IUPAC Name

2-[(2S)-5-oxo-2H-furan-2-yl]acetate

InChI

InChI=1S/C6H6O4/c7-5(8)3-4-1-2-6(9)10-4/h1-2,4H,3H2,(H,7,8)/p-1/t4-/m1/s1

InChI Key

HPEKPJGPWNSAAV-SCSAIBSYSA-M

Isomeric SMILES

C1=CC(=O)O[C@H]1CC(=O)[O-]

Canonical SMILES

C1=CC(=O)OC1CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-oxo-2,5-dihydro-2-furylacetate
Reactant of Route 2
(S)-5-oxo-2,5-dihydro-2-furylacetate
Reactant of Route 3
(S)-5-oxo-2,5-dihydro-2-furylacetate
Reactant of Route 4
(S)-5-oxo-2,5-dihydro-2-furylacetate
Reactant of Route 5
(S)-5-oxo-2,5-dihydro-2-furylacetate
Reactant of Route 6
(S)-5-oxo-2,5-dihydro-2-furylacetate

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